molecular formula C7H10O B143340 2-Cyclohepten-1-one CAS No. 1121-66-0

2-Cyclohepten-1-one

Cat. No. B143340
CAS RN: 1121-66-0
M. Wt: 110.15 g/mol
InChI Key: WZCRDVTWUYLPTR-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one is a chemical compound that is part of a broader class of cycloheptenones. These compounds are characterized by a seven-membered ring structure with a ketone functional group. The molecular structure of cycloheptadiene, a related compound, has been studied and found to exhibit pseudorotational motion between different forms, which is consistent with experimental data .

Synthesis Analysis

The synthesis of various cycloheptenones has been explored in several studies. A functionalized and chiral cyclohepten-one was synthesized from erythronic acid-4-lactone in a two-step process, demonstrating the potential for creating building blocks for further synthesis . Another study reported the synthesis of 2,4,6-cycloheptatrienethione, which is closely related to cycloheptenones, by reacting tropone with phosphorus pentasulfide . Additionally, the synthesis of 2-diazo-4,6-cycloheptadiene-1,3-dione was achieved, highlighting differences in resonance contributions of canonical forms compared to other diazo compounds .

Molecular Structure Analysis

The molecular structure of cycloheptadiene, which shares similarities with 2-cyclohepten-1-one, has been analyzed using molecular mechanics calculations. The findings suggest that cycloheptadiene has a structure that undergoes significant pseudorotational motion . This information can provide insights into the behavior and reactivity of 2-cyclohepten-1-one.

Chemical Reactions Analysis

Cycloheptenones can undergo various chemical reactions. For instance, 2-phenyl-2,5-cyclohexadien-1-ones, which are structurally related to 2-cyclohepten-1-one, have been shown to undergo regiospecific photorearrangements to yield highly substituted phenols . The photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one has also been studied, revealing that irradiation leads to [2+2] cycloaddition products without the phenyl migration typically associated with similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloheptenones and related compounds have been investigated. For example, the UV spectrum of 2,4,6-cycloheptatrienethione was measured, although the compound was found to be extremely unstable in concentrated solutions . The photophysical properties of cyclopentafused polycyclic aromatic hydrocarbons, which are structurally related to cycloheptenones, were studied, showing that their UV-vis spectra extend well into the visible range .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Functionalized Cyclohepten-ones A practical two-step synthesis produces functionalized and chiral cyclohepten-ones, which serve as beneficial building blocks in synthesis. The X-ray analysis of the intermediate hemiacetal shows rapid equilibrium in solution, indicating a versatile role of cyclohepten-ones in chemical synthesis (Pitsch et al., 2001).

Generation and Interception of Cycloheptadienes A study details the interception of 1-acetoxy-1,2-cycloheptadiene, a strained, transient species, with 1,3-dipolar trapping partners. This generates complex polycyclic products with high regio- and diastereoselectivity, showcasing the potential of cyclohepten-ones in complex chemical syntheses (Almehmadi & West, 2020).

Ring Expansion to Conjugated Cycloalkenones The one-carbon ring expansion of cycloalkanones to create conjugated cycloalkenones, specifically 2-cyclohepten-1-one, indicates a method for expanding cycloalkane structures to create more complex cycloalkenones. This process involves several reactants and intermediates, leading to the formation of 2-cyclohepten-1-one and byproducts like 3-chlorocycloheptanone (Ito et al., 2003).

Computational Studies and Modeling

Theoretical Investigations of Cyclohepten-ones Theoretical calculations of compounds like 2-cyclohepten-1-one and others were conducted to determine their UV, IR, and NMR spectra. The agreement with known data for 2-cyclohepten-1-one was satisfactory, suggesting predictive properties and aiding in the understanding of the physical and chemical properties of these compounds (Alkorta et al., 2009).

Vibrational Spectra Analysis In-depth vibrational spectra analysis of 2-cyclohexen-1-one and its isotopomers provides valuable data on the compound's physical properties. This analysis, coupled with DFT theoretical calculations, gives an excellent agreement with observed data and offers insights into the compound's structural and electronic characteristics (Rishard & Laane, 2010).

Photophysical Studies

Photophysical Properties The study of the photophysical properties of cyclohepten-ones, like 5H-dibenzo(a,d)cyclohepten-5-one, reveals details about fluorescence and triplet-triplet absorption. This information is crucial for understanding the compound's behavior under various conditions and can be applied in fields like material science and photophysics (Kavlakoglu et al., 2000).

Safety And Hazards

2-Cyclohepten-1-one is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions for 2-Cyclohepten-1-one are not well-documented in the available literature . More research is needed to explore its potential applications and understand its properties better.

properties

IUPAC Name

cyclohept-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCRDVTWUYLPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149916
Record name Cyclohept-2-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohepten-1-one

CAS RN

1121-66-0
Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Record name 2-Cyclohepten-1-one
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Record name Cyclohept-2-en-1-one
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Synthesis routes and methods

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
F Shimoma, H Kusaka, K Wada, H Azami… - The Journal of …, 1998 - ACS Publications
… (±)-7β-[2-((tert-Butyldimethylsilyl)oxy)-1α-methylethyl]-4β-methyl-2-cyclohepten-1-one (28). A mixture of allylic alcohol 27 (2.39 g, 8.01 mmol), MnO 2 (13.9 g, 160 mmol), and CHCl 3 (…
Number of citations: 31 pubs.acs.org
RA Bunce, VL Taylor, EM Holt - Journal of Photochemistry and …, 1991 - Elsevier
The synthesis and photochemistry of 4,4-diphenyl-2-cyclohepten-1-one are reported. Despite the presence of phenyls at C-4, irradiation of the title compound affords only the [2+2] …
Number of citations: 12 www.sciencedirect.com
DI Schuster, J Cao, N Kaprinidis, Y Wu… - Journal of the …, 1996 - ACS Publications
… -1-one, isophorone, 2-cyclohepten-1-one, and 2-cyclohexen-1-… 3-methyl analog, and 2-cyclohepten-1-one, which could be … -1-one and 2-cyclohepten-1-one to C 60 containing a 3 He …
Number of citations: 90 pubs.acs.org
H Shinozaki, S Arai, M Tada - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
The Photo-induced Diels-Alder Reaction of 2-Cycloocten-1-one and 2-Cyclohepten-1-one | Bulletin of the Chemical Society of Japan … The Photo-induced Diels-Alder Reaction of 2-Cycloocten-1-one …
Number of citations: 16 www.journal.csj.jp
JL Atwood, MD Williams, RH Garner… - … Section B: Structural …, 1974 - scripts.iucr.org
Introduction. Crystals of the title compound, recrystallized from CHCI3, yielded the crystallographic data given above. The lattice parameters were determined from a least-squares …
Number of citations: 6 scripts.iucr.org
Y Ito, S Fujii, M Nakatuska, F Kawamoto… - Organic …, 2003 - Wiley Online Library
One‐Carbon Ring Expansion of Cycloalkanones to Conjugated Cycloalkenones: 2‐Cyclohepten‐1‐One - Ito - Major Reference Works - Wiley Online Library …
Number of citations: 49 onlinelibrary.wiley.com
T Zeng, J Ma, F Yu - Journal of Petrochemical Universities, 2023 - journal.lnpu.edu.cn
Abstract: 4? Isobutyloxy? 2? cyclohepten? 1? one was prepared by the condensation of isobutyryl chloride and 4? hydroxy? 2? cyclohepten? 1? one. The effects of various amounts of 4…
Number of citations: 0 journal.lnpu.edu.cn
T Tanaka, M Kawase, S Tani - Life sciences, 2003 - Elsevier
… As a result of screening to obtain possible lead structures bearing an α,β-unsaturated carbonyl group, 2-cyclohepten-1-one (1) is the most potent inhibitor in this study and equipotent as …
Number of citations: 170 www.sciencedirect.com
PH Lee, H Ahn, K Lee, S Sung, S Kim - Tetrahedron Letters, 2001 - Elsevier
… Treatment of (R)-carvone and 2-cyclohepten-1-one with allyl indium reagent using TMSCl gave 1,4-addition products in 70 and 61% yields, respectively (entries 6 and 7, Table 1), …
Number of citations: 84 www.sciencedirect.com
B Balogh, DM Wilson, AL Burlingame, CJ Lee… - Phytochemistry, 1972 - Elsevier
IN THE course of our investigations of the volatile components from the oleoresins of Pinaceae, we encountered among the oxygenated monoterpenoids from Abies balsamea (L.) Mill. …
Number of citations: 8 www.sciencedirect.com

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